(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol
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Overview
Description
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of a cyclohexylidene group protecting the 2,3-hydroxyl groups of the ribofuranose ring. It is commonly used in organic synthesis and as a reference substance in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol typically involves the reaction of D-ribose with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, protecting the 2,3-hydroxyl groups of the ribose . The reaction conditions often include:
Solvent: Anhydrous conditions are preferred.
Catalyst: Acid catalysts such as p-toluenesulfonic acid.
Temperature: Mild temperatures to avoid decomposition of the sugar.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch reactors: For controlled reaction conditions.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can yield deprotected ribose derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Alcohols, amines, or thiols under basic conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Deprotected ribose or partially reduced intermediates.
Substitution: Various substituted ribofuranose derivatives.
Scientific Research Applications
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is utilized in several scientific research fields:
Chemistry: As a protecting group in carbohydrate synthesis.
Biology: Studying the role of ribose derivatives in metabolic pathways.
Medicine: Used in the synthesis of nucleoside analogs for antiviral and anticancer drugs.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol involves its role as a protecting group. By shielding the 2,3-hydroxyl groups, it prevents unwanted side reactions during synthetic processes. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose: Another protecting group with similar properties but different steric effects.
2,3-O-Benzylidene-D-ribofuranose: Offers different reactivity due to the aromatic benzylidene group.
Uniqueness
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is unique due to its cyclohexylidene group, which provides a balance between steric hindrance and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection are required .
Properties
CAS No. |
123168-27-4 |
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Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 |
IUPAC Name |
(2R,3R)-3-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O5/c12-6-8(14)10-9(7-13)15-11(16-10)4-2-1-3-5-11/h7-10,12,14H,1-6H2/t8-,9+,10-/m1/s1 |
InChI Key |
CCNVUDCIKFWHOX-KXUCPTDWSA-N |
SMILES |
C1CCC2(CC1)OC(C(O2)C(CO)O)C=O |
Synonyms |
2,3-O-CYCLOHEXYLIDENE-D-RIBOFURANOSE |
Origin of Product |
United States |
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